molecular formula C8H8BrNO B8512447 4-Bromo-3-methylbenzaldehyde oxime

4-Bromo-3-methylbenzaldehyde oxime

Cat. No.: B8512447
M. Wt: 214.06 g/mol
InChI Key: PMXISSFCMNQFSM-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzaldehyde oxime is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

4-Bromo-3-methylbenzaldehyde oxime is primarily utilized as an intermediate in the synthesis of various organic compounds. The oxime functional group is crucial for reactions such as:

  • Oximation : The conversion of aldehydes to oximes is a common reaction in organic synthesis, facilitating further transformations.
  • Synthesis of Hydroxamic Acids : Hydroxamic acids derived from oximes are essential in medicinal chemistry for their biological activities.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
OximationConversion of 4-bromo-3-methylbenzaldehyde to its corresponding oxime
Hydroxamic Acid FormationReaction with hydroxylamine to form hydroxamic acids
Ligand FormationUsed as a ligand in coordination complexes for catalysis

Coordination Chemistry

The coordination chemistry of this compound has been explored extensively. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.

Case Study: Metal Complexes

Research has demonstrated that this compound can coordinate with transition metals, enhancing catalytic activity in various reactions. For instance, its complexes have shown improved performance in oxidation reactions and polymerization processes.

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for developing drug candidates. Its structural features allow it to interact with biological targets effectively.

Table 2: Pharmaceutical Compounds Derived from this compound

Compound NameActivity TypeReference
Benzamide DerivativesAntimicrobial
Isoxazoline DerivativesInsecticidal

Agrochemical Applications

In agrochemistry, derivatives of this compound have been developed as pesticides and herbicides. Their efficacy against pests has been documented, showcasing their potential for agricultural use.

Case Study: Insecticidal Activity

A study highlighted the insecticidal properties of derivatives synthesized from this compound, demonstrating higher efficacy compared to traditional compounds. This underscores the compound's potential in developing safer and more effective agricultural chemicals.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Bromo-3-methylbenzaldehyde oxime in laboratory settings?

  • Answer: Due to the brominated aromatic structure, handle this compound in a fume hood with impervious gloves (e.g., nitrile) and tight-sealed goggles. Immediate flushing with water for 15 minutes is critical upon skin/eye contact, followed by medical consultation. Contaminated clothing must be removed and washed before reuse. Toxicity data are limited, so treat it as a potential irritant and avoid inhalation .

Q. How can researchers optimize the synthesis of this compound?

  • Answer: Use hydroxylamine hydrochloride under alkaline conditions to facilitate oxime formation from 4-bromo-3-methylbenzaldehyde. Excess hydroxylamine (1.2–1.5 equivalents) ensures complete conversion. Monitor reaction progress via TLC or HPLC. For purification, employ recrystallization in ethanol/water mixtures to remove unreacted aldehyde .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer:

  • FTIR: Identify the oxime (C=N) stretch near 1630–1660 cm⁻¹ and hydroxyl (O–H) stretch at ~3200 cm⁻¹.
  • NMR: Use 1^1H NMR to confirm the oxime proton (δ 8.5–10.0 ppm) and distinguish E/Z isomers via coupling constants.
  • GC-MS: Analyze purity and detect volatile byproducts. Cross-reference with NIST spectral libraries for validation .

Advanced Research Questions

Q. What computational methods are used to study reaction mechanisms involving this compound intermediates?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model intramolecular oxime transfer reactions. Focus on intermediates’ activation barriers, such as water expulsion steps, which dictate observable species. Solvent effects (e.g., acetone vs. water) are simulated using the Polarizable Continuum Model (PCM) to refine energy profiles .

Q. How do bromo and methyl substituents influence hydrogen-bonding interactions in oxime derivatives?

  • Answer: The bromo group enhances electrophilicity at the oxime’s C=N, promoting hydrogen bonds with nucleophiles (e.g., water). The methyl substituent introduces steric hindrance, reducing intermolecular interactions but stabilizing specific conformers. Crystallographic studies reveal these effects in packing motifs .

Q. What challenges arise in analyzing dynamic molecular interconversion of oximes using chromatographic techniques?

  • Answer: E/Z isomerization during GC analysis can cause peak splitting or broadening. Mitigate this by:

  • Using low-temperature GC (e.g., 60°C) with a non-polar column (e.g., DB-5).
  • Applying chemometric tools like Multivariate Curve Resolution (MCR) to deconvolute overlapping isomer signals .

Q. How can X-ray crystallography confirm the molecular structure of this compound derivatives?

  • Answer: Grow single crystals via slow evaporation in dichloromethane/hexane. Refine structures using SHELX software, focusing on bond lengths (C–Br: ~1.89 Å, C=N: ~1.28 Å) and dihedral angles to validate stereochemistry. Anisotropic displacement parameters distinguish static disorder from dynamic effects .

Q. What strategies mitigate side reactions during oxime ester derivative synthesis?

  • Answer:

  • Acylation conditions: Use Schotten-Baumann reaction (0–5°C, pH 8–9) to minimize hydrolysis.
  • Catalyst selection: DMAP accelerates esterification while suppressing Beckmann rearrangement.
  • Workup: Quench unreacted acyl chloride with aqueous NaHCO₃ and extract esters in ethyl acetate .

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

N-[(4-bromo-3-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8BrNO/c1-6-4-7(5-10-11)2-3-8(6)9/h2-5,11H,1H3

InChI Key

PMXISSFCMNQFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=NO)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methyl-benzaldehyde (4.3 g) (Example I1) in ethanol (50 ml), were added at ambient temperature hydroxylamine hydrochloride (1.75 g), sodium acetate (2.07 g) and water (15 ml). The reaction mixture was stirred at ambient temperature for 3 hours. The reaction mixture was concentrated and the residue partitioned between ethyl acetate and aqueous sodium hydroxide (2M). The phases were separated and the organic phase was washed with brine, dried over sodium sulfate, and concentrated. The residue was purified by column chromatography on silica gel (eluent: cyclohexane/ethyl acetate 4:1) to give 4-bromo-3-methyl-benzaldehyde oxime (3.65 g) as a white solid. 1H-NMR (400 MHz, CDCl3): 8.05 (s, 1H), 7.50 (m, 2H), 7.25 (d, 1H), 2.40 (s, 3H) ppm.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
2.07 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 4-bromo-3-methyl-benzaldehyde (372 mg, 1.87 mmol) and hydroxylamine hydrochloride (306.5 mg, 4.41 mmol) in ethanol (5 mL) at rt was added Et3N (0.15 mL). The reaction mixture was heated under reflux for 2 h, cooled to rt and concentrated under reduced pressure. The residue was dissolved in EA (10 mL), washed with water, dried over MgSO4, filtered and concentrated under reduced pressure to give 4-bromo-3-methylbenzaldehyde oxime (384 mg; yield 96%) as a white solid.
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
306.5 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-3-methylbenzaldehyde (D80) (1 g; 0.005 mol) in methanol (20 ml) was treated with hydroxylamine hydrochloride (700 mg, 0.01 mol) and the mixture stood at room temperature over a weekend. The solvent was evaporated under reduced pressure and the residual solid was partitioned between saturated K2CO3 solution and ethyl acetate. The organic phase was dried (Na2SO4), concentrated in vacuo and the residue purified by chromatography on silica gel eluting with 60-80 petroleum-ether and ethyl acetate, to afford the title compound as a pale pink powder (693 mg, 20%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
20%

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